(3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
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Overview
Description
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and pyrrolidine compounds. Key steps may involve:
Nucleophilic substitution: Introduction of the amino group.
Cyclization reactions: Formation of the purine ring system.
Hydroxymethylation: Addition of the hydroxymethyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of amino or hydroxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit specific enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
2-Aminopurine: A synthetic analog of adenine.
Uniqueness
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is unique due to its specific structural features, such as the hydroxymethyl group on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other purine derivatives.
Properties
CAS No. |
57653-47-1 |
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Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-9-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m0/s1 |
InChI Key |
AIGZVXBNMRGGBY-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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